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Introduction

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPSs) is a critical
technology for the development of next-generation vaccines and therapeutics. The ionizable
cationic lipidoid 113-016B, and its closely related analogue 113-012B, have been identified as
effective components for creating LNPs that specifically target lymph nodes, a key site for
initiating adaptive immune responses. This targeted delivery enhances the potency of mMRNA
vaccines, leading to a robust CD8+ T cell response, which is crucial for anti-tumor and anti-viral
immunity.[1][2][3][4][5][6]

These application notes provide a detailed overview and protocols for the encapsulation of
MRNA into 113-016B nanoparticles, the characterization of these nanoparticles, and their in
vitro and in vivo applications.

Data Presentation
Table 1: Physicochemical Properties of 113-016B mRNA
Nanoparticles

While specific characterization data for 113-016B LNPs is not readily available in the public
domain, the following table presents expected target values based on similar ionizable lipid
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nanoparticle formulations designed for mRNA delivery. Optimization of the formulation
parameters is crucial to achieve these characteristics.

Parameter Target Value Method of Analysis

Dynamic Light Scattering

Particle Size (Z-average) 80 - 150 nm
(DLS)

Dynamic Light Scattering

Polydispersity Index (PDI <0.2
ydispersity (PDI) (OLS)

Neutral to slightly negative at o
Electrophoretic Light

Zeta Potential physiological pH (~ -10 mV to ]
Scattering (ELS)

+10 mV)

MRNA Encapsulation )
o > 90% RiboGreen Assay
Efficiency

Experimental Protocols
Protocol 1: Preparation of mRNA by In Vitro
Transcription (IVT)

This protocol outlines the synthesis of high-quality, capped, and polyadenylated mRNA suitable
for encapsulation.

Materials:

o Linearized DNA template encoding the gene of interest with an upstream T7 promoter.

e T7 RNA Polymerase

» Ribonucleotide triphosphates (ATP, GTP, CTP, and N1-methyl-pseudouridine-5'-triphosphate)
e Cap analog (e.g., CleanCap® reagent)

e Poly(A) Polymerase

e RNase inhibitors
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e DNase |

 Purification columns or magnetic beads for RNA purification
» Nuclease-free water and buffers

Procedure:

 In Vitro Transcription Reaction: In a nuclease-free tube, combine the linearized DNA
template, ribonucleotide triphosphates, cap analog, T7 RNA polymerase, and RNase
inhibitors in the appropriate transcription buffer.[7][8][9]

¢ |ncubate the reaction at 37°C for 2-4 hours.

e DNase Treatment: Add DNase | to the reaction mixture to digest the DNA template. Incubate
at 37°C for 30 minutes.

o mMRNA Purification: Purify the mRNA using silica-based columns or magnetic beads
according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

» Polyadenylation: In a new reaction, combine the purified mRNA, Poly(A) polymerase, ATP,
and reaction buffer. Incubate at 37°C for 30 minutes to add a poly(A) tail.

 Final Purification: Purify the polyadenylated mRNA using columns or beads.

e Quality Control: Assess the mRNA concentration, integrity, and purity using a
spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

Protocol 2: Encapsulation of mRNA into 113-016B
Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of 113-016B LNPs encapsulating mRNA using a
microfluidic mixing device. The lipid molar ratios are based on the reported formulation for the
analogous 113-012B.

Materials:

 |onizable lipidoid 113-016B (or 113-O12B)
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e Cholesterol (Chol)

¢ 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
o Ethanol (200 proof, molecular biology grade)

e mMRNAin a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

¢ Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing system (e.g., NanoAssemblr®)

» Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

Preparation of Lipid Stock Solutions:

o Prepare individual stock solutions of 113-016B, Cholesterol, DOPE, and DMG-PEG in
ethanol at appropriate concentrations (e.g., 10-50 mM).

Preparation of Lipid Mixture:

o In a sterile glass vial, combine the lipid stock solutions to achieve a final molar ratio of
113-016B:Chol:DOPE:DMG-PEG = 16:4.8:3:2.4.

o Alternatively, a weight ratio of approximately 16:4:2:1 can be used.[1]

Preparation of mRNA Solution:

o Dilute the purified mRNA to the desired concentration in a low pH buffer (e.g., 50 mM
citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid
ratio.

Microfluidic Mixing:

o Set up the microfluidic mixing system according to the manufacturer's instructions.
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o Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in agqueous
buffer) into another.

o Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

o Initiate the mixing process. The rapid mixing of the two solutions will induce the self-
assembly of the LNPs.[10][11][12]

 Purification and Buffer Exchange:
o Collect the resulting LNP dispersion.

o Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette
to remove ethanol and exchange the buffer.

 Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Store the sterile 113-016B mRNA nanoparticles at 4°C for short-term use or at -80°C for
long-term storage.

Protocol 3: Characterization of 113-016B mRNA
Nanoparticles

This protocol details the key characterization assays to ensure the quality of the formulated
LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:
¢ Method: Dynamic Light Scattering (DLS).[13][14][15][16][17][18][19]
» Procedure:

o Dilute a small aliquot of the LNP formulation in PBS.

o Transfer the diluted sample to a cuvette.
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o Measure the particle size (Z-average) and PDI using a DLS instrument.
o Perform measurements in triplicate.

2. Zeta Potential Measurement:

e Method: Electrophoretic Light Scattering (ELS).

e Procedure:

o

Dilute the LNP formulation in an appropriate low-conductivity buffer.

[¢]

Load the sample into the specific zeta potential cell.

[¢]

Measure the electrophoretic mobility to determine the zeta potential.

[e]

Perform measurements at both acidic and physiological pH to understand the charge
characteristics of the ionizable lipid.

3. mRNA Encapsulation Efficiency:
¢ Method: RiboGreen Assay.[20][21][22]
e Procedure:
o Prepare a standard curve of the free mRNA.
o In a 96-well plate, prepare two sets of LNP samples.

o To the first set, add a buffer without detergent to measure the amount of unencapsulated
(free) mRNA.

o To the second set, add a buffer containing a detergent (e.g., Triton X-100) to lyse the LNPs
and measure the total mMRNA.[20][22]

o Add the RiboGreen reagent to all wells and measure the fluorescence.

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = [(Total mRNA - Free mRNA) / Total mMRNA] x 100
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Mandatory Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for mMRNA-LNP formulation and characterization.
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Caption: Signaling pathway of 113-016B mRNA-LNP induced CD8+ T cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://insidetx.com/resources/reviews/lnp-and-liposomes-characterization-guidelines/
https://insidetx.com/resources/reviews/lnp-and-liposomes-characterization-guidelines/
https://www.news-medical.net/whitepaper/20240906/Comprehensive-assessment-of-LNP-size-concentration-and-zeta-potential.aspx
https://www.abpbio.com/wp-content/uploads/2024/06/Technical-note-N025.pdf
https://static.igem.wiki/teams/5342/documents/protocols/lnp-encapsulation-efficiency.pdf
https://m.youtube.com/watch?v=1uAyAur_20c
https://www.benchchem.com/product/b15597133#how-to-encapsulate-mrna-into-113-o16b-nanoparticles
https://www.benchchem.com/product/b15597133#how-to-encapsulate-mrna-into-113-o16b-nanoparticles
https://www.benchchem.com/product/b15597133#how-to-encapsulate-mrna-into-113-o16b-nanoparticles
https://www.benchchem.com/product/b15597133#how-to-encapsulate-mrna-into-113-o16b-nanoparticles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15597133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

